molecular formula C11H8BrN B1272053 4-Bromo-3-phenylpyridine CAS No. 440112-20-9

4-Bromo-3-phenylpyridine

Cat. No.: B1272053
CAS No.: 440112-20-9
M. Wt: 234.09 g/mol
InChI Key: PJQXGXWAGCCGKK-UHFFFAOYSA-N
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Description

4-Bromo-3-phenylpyridine is an organic compound with the molecular formula C11H8BrN It is a derivative of pyridine, where a bromine atom is substituted at the fourth position and a phenyl group at the third position

Scientific Research Applications

4-Bromo-3-phenylpyridine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of agrochemicals and materials science

Safety and Hazards

The safety information for 4-Bromo-3-phenylpyridine includes several hazard statements: H302, H315, H320, H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, P305+P351+P338 . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-phenylpyridine typically involves the bromination of 3-phenylpyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the handling of bromine and other hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-phenylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Electrophilic Aromatic Substitution: Products include 4-chloro-3-phenylpyridine or 4-iodo-3-phenylpyridine.

    Nucleophilic Substitution: Products include 4-amino-3-phenylpyridine or 4-thio-3-phenylpyridine.

    Cross-Coupling Reactions: Products include various biaryl or styrene derivatives.

Comparison with Similar Compounds

  • 4-Chloro-3-phenylpyridine
  • 4-Iodo-3-phenylpyridine
  • 3-Phenylpyridine

Comparison: 4-Bromo-3-phenylpyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine but less reactive than iodine. This balance of reactivity makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-3-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQXGXWAGCCGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376593
Record name 4-bromo-3-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

440112-20-9
Record name 4-Bromo-3-phenylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=440112-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromo-3-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-bromopyridine hydrochloride (1-BA-2, 1 g, 5.14 mmol) was dissolved in 5.1 mL of THF and the resulting solution was cooled to −78° C. LDA (10.28 mL of a 1 M solution in THF) was added over 10 minutes and the reaction mixture became brown. After stirring for 30 minutes, ZnCl2 (10.3 mL of a 0.5 M solution in THF) was added over 10 minutes and the resulting mixture was stirred for 10 minutes and then allowed to warm to rt. Iodobenzene (0.229 mL, 2.06 mmol) and Pd(PPh3)4 (593 mg, 0.514 mmol) were added and the resulting mixture was stirred under reflux for 2 h. The reaction mixture was diluted with aqueous saturated ammonium chloride and extracted with ethyl acetate. The organic phase was dried over Na2SO4 and evaporated. The residue was purified by silica column (hexane:EtOAc) to give 4-bromo-3-phenylpyridine (2-BA-2, 741 mg, 62%); LCMS: 234.0 m/z (M+H)+.
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